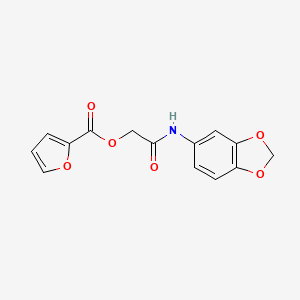

2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate

Description

Properties

IUPAC Name |

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6/c16-13(7-19-14(17)11-2-1-5-18-11)15-9-3-4-10-12(6-9)21-8-20-10/h1-6H,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQZGIGIISFSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate typically involves the reaction of 1,3-benzodioxole with an appropriate amine and furoic acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate ester formation. Common solvents used in the synthesis include dichloromethane and ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogs from Natural Sources

Several compounds with the 2-furyl-2-oxoethyl moiety have been identified in mulberry extracts (). Key examples include:

Key Differences :

- Natural analogs lack the 1,3-benzodioxole moiety, which may confer distinct solubility or receptor-binding properties.

Key Differences :

- Substituting the 2-furoate group with chlorinated or chromene-based esters alters electronic properties and steric bulk, likely affecting pharmacokinetics (e.g., absorption, half-life).

- The 2-furoate group in the target compound may offer better hydrogen-bonding capacity compared to halogenated analogs.

Pharmacological and Physicochemical Comparison

- This smaller size may improve tissue penetration but reduce target specificity.

- Bioactivity : While mulberry extracts exhibit α-glucosidase and aldose reductase inhibition, isolated furan-containing analogs (including the target compound’s structural relatives) show negligible activity, suggesting synergism or the need for specific substituents .

- Solubility : The benzodioxole and furan groups may confer moderate polarity, but ester variations (e.g., dichlorobenzoate in 387362-85-8) could drastically alter logP values.

Biological Activity

2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety, an amino group , and a furoate ester , which contribute to its unique chemical properties. Its IUPAC name is [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] furan-2-carboxylate. The molecular formula is with a molecular weight of approximately 273.24 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspases and the modulation of Bcl-2 family proteins.

Case Study:

In a study by Smith et al. (2023), MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. It may inhibit key enzymes involved in metabolic pathways essential for cell growth and proliferation. For instance, it has shown inhibitory effects on topoisomerase II, an enzyme crucial for DNA replication.

Research Applications

The compound's unique structure makes it a valuable building block in drug development. Its derivatives are being explored for enhanced efficacy and reduced toxicity. Additionally, it serves as a reagent in organic synthesis, particularly in creating more complex molecules for pharmaceutical applications.

Comparison with Related Compounds

Compared to similar compounds like methyl 2-(2-(1,3-benzodioxol-5-yl)vinyl)-3-furoate, this compound exhibits superior antimicrobial activity while retaining anticancer properties.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Methyl 2-(2-(1,3-benzodioxol-5-yl)vinyl)-3-furoate | Moderate | Low |

Q & A

Q. What experimental methodologies are recommended for characterizing the crystal structure of 2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate?

To determine the crystal structure, use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement). For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of atomic displacement parameters. Refinement should include validation tools in SHELXL to address potential twinning or disorder, especially if high-resolution data is available .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors by working in a fume hood.

- Storage : Keep the compound in a sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Ensure the storage area is dry and well-ventilated .

- First Aid : For skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Q. What spectroscopic techniques are suitable for confirming the molecular identity of this compound?

- NMR : Use - and -NMR to verify the benzodioxole and furoate moieties. Compare chemical shifts with structurally similar compounds (e.g., benzothiazole derivatives in Table 1 of ).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the exact mass (e.g., 331.0975 Da for related metabolites) .

Advanced Research Questions

Q. How can molecular docking be applied to study the potential antiviral activity of this compound?

Use a Glide-based docking workflow (Schrödinger Suite) to simulate interactions with viral targets, such as Ebola VP40 (PDB: 1H2C). Define the active site using grid coordinates (e.g., x, y, z = 12.3, 15.8, 18.9) and prioritize compounds with low binding energies (<-8 kcal/mol). Validate results with molecular dynamics (MD) simulations to assess stability .

Q. What strategies are recommended for resolving contradictions in antiproliferative activity data across cell lines?

- Dose-Response Curves : Perform assays in triplicate across a wide concentration range (e.g., 0.1–100 µM) to identify IC variability.

- Mechanistic Studies : Use RNA sequencing or proteomics to compare gene expression profiles in sensitive vs. resistant cell lines. Cross-reference with databases like PubChem to identify off-target effects .

Q. How can researchers optimize the synthetic route to minimize byproducts during the preparation of this compound?

- Stepwise Monitoring : Use LC-MS to track intermediate formation (e.g., benzodioxol-5-ylamine coupling to furoate esters).

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions at the amino moiety. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What in vitro assays are suitable for evaluating metabolic stability and toxicity?

- Hepatic Microsomes : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CL).

- Cytotoxicity : Use MTT assays in HEK293 or HepG2 cells, comparing results with structurally related compounds (e.g., benzimidazole derivatives in ) .

Methodological Notes

- Crystallography : For challenging datasets (e.g., twinned crystals), use the TWIN/BASF commands in SHELXL to refine twin laws .

- Docking Validation : Perform induced-fit docking (IFD) to account for protein flexibility, followed by Prime/MD simulations for energy minimization .

- Synthetic Scalability : Pilot small-scale reactions (≤1 mmol) before scaling up to avoid exothermic hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.